molecular formula C13H11BrN4S2 B3462294 N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

Cat. No. B3462294
M. Wt: 367.3 g/mol
InChI Key: LGDFXVCBXSORRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine, also known as Br-MTD, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Br-MTD is a biologically active compound that has been shown to exhibit promising results in scientific research, particularly in the area of cancer treatment. In

Mechanism of Action

The mechanism of action of N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine is not fully understood. However, it has been proposed that this compound exerts its anti-cancer effects through the inhibition of tubulin polymerization. Tubulin is a protein that is involved in the formation of microtubules, which are important structures for cell division and migration. By inhibiting tubulin polymerization, this compound disrupts these processes and induces cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have both biochemical and physiological effects. Biochemically, this compound inhibits tubulin polymerization, as mentioned above. Physiologically, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine in lab experiments is its specificity for cancer cells. This compound has been shown to exhibit anti-proliferative effects on cancer cells, while having minimal effects on normal cells. This makes it a promising candidate for cancer treatment. However, one limitation of using this compound in lab experiments is its limited solubility in water. This can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine. One direction is to investigate its potential applications in combination with other anti-cancer agents. Another direction is to explore its mechanism of action in more detail, particularly with regards to its effects on tubulin polymerization. Finally, further studies are needed to evaluate the efficacy and safety of this compound in vivo, particularly in animal models of cancer.

Scientific Research Applications

N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine has been extensively studied for its potential applications in cancer treatment. It has been shown to exhibit anti-proliferative effects on various cancer cell lines, including breast cancer, pancreatic cancer, and lung cancer. This compound has also been shown to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.

properties

IUPAC Name

5-[2-(4-bromoanilino)-1,3-thiazol-4-yl]-4-methyl-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrN4S2/c1-7-11(20-12(15)16-7)10-6-19-13(18-10)17-9-4-2-8(14)3-5-9/h2-6H,1H3,(H2,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGDFXVCBXSORRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N)C2=CSC(=N2)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
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N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
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N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine
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N~2~-(4-bromophenyl)-4'-methyl-4,5'-bi-1,3-thiazole-2,2'-diamine

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